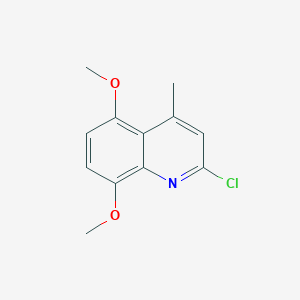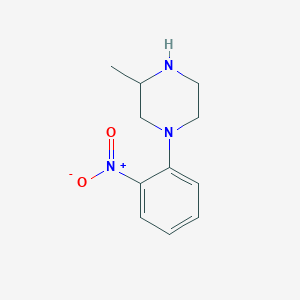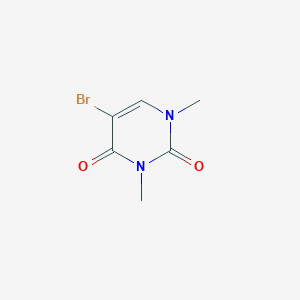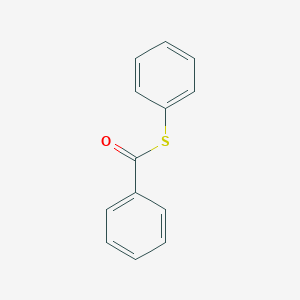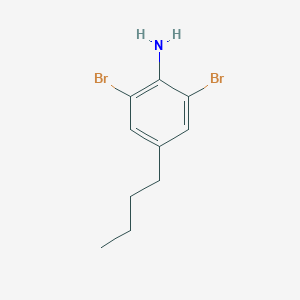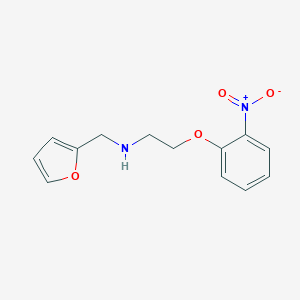
4-(3-Methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 4-Me-PPA and belongs to the class of pyrimidine derivatives. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学研究应用
4-Me-PPA has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-Me-PPA has been shown to have anti-diabetic effects by regulating glucose metabolism.
作用机制
The exact mechanism of action of 4-Me-PPA is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and regulation of AMPK activity. These pathways are involved in various cellular processes, including inflammation, cell growth, and metabolism.
生化和生理效应
4-Me-PPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-Me-PPA has been shown to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.
实验室实验的优点和局限性
One of the main advantages of using 4-Me-PPA in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, the synthesis of 4-Me-PPA is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to using 4-Me-PPA in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 4-Me-PPA is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research on 4-Me-PPA. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Me-PPA and to identify its molecular targets. This can help to develop more effective and targeted therapies based on this compound. Finally, the development of more soluble derivatives of 4-Me-PPA can help to overcome its limitations in aqueous solutions and facilitate its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-(3-Methylphenyl)pyrimidin-2-amine is a promising compound that exhibits multiple biological activities and has potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, further research is needed to fully understand its mechanism of action and to develop more effective therapies based on this compound.
合成方法
The synthesis of 4-Me-PPA involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then cyclized with urea to produce 4-Me-PPA. The purity of the compound can be increased by recrystallization from an appropriate solvent.
属性
CAS 编号 |
392326-79-3 |
|---|---|
产品名称 |
4-(3-Methylphenyl)pyrimidin-2-amine |
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
InChI 键 |
RBSPVLOREUTISS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



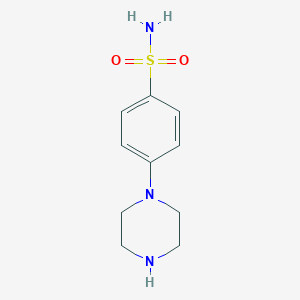
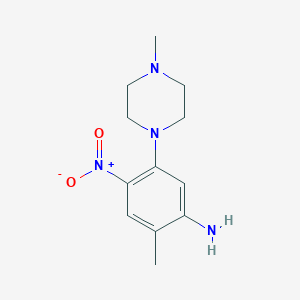
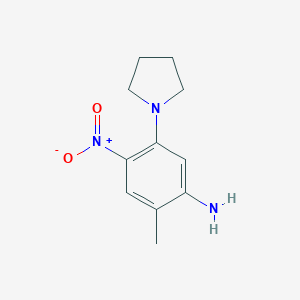

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)


